7-Fluoroisoquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

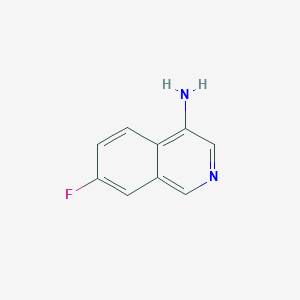

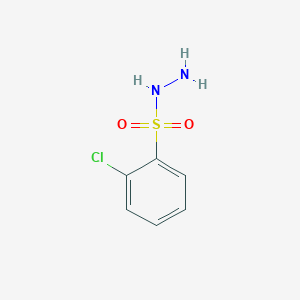

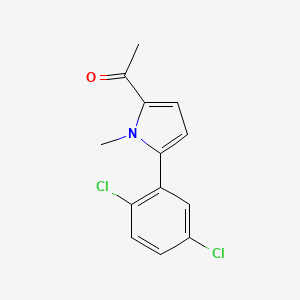

7-Fluoroisoquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.16 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI string is InChI=1S/C9H7FN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2 and the canonical SMILES string is C1=CC2=C(C=NC=C2C=C1F)N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general can undergo reactions such as alkylation, acylation, and Hofmann elimination .Physical and Chemical Properties Analysis

This compound has a molecular weight of 162.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 162.05932639 g/mol . The topological polar surface area is 38.9 Ų .Scientific Research Applications

Antidepressant-like Effects and Neurochemical Modulation

7-Fluoroisoquinolin-4-amine derivatives have shown promise in reversing behavioral and neurochemical alterations induced by stress. A study by Pesarico et al. (2017) found that 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a compound related to this compound, reversed the reduction in self-care behavior induced by maternal separation stress in rats. This was achieved by modulating the glutamatergic and GABAergic systems, highlighting its potential antidepressant-like action (Pesarico et al., 2017).

Cytotoxicity Evaluation for Cancer Treatment

Research by Zhang et al. (2007) explored the synthesis of 4-aminoquinoline derivatives, examining their cytotoxic effects on human breast tumor cell lines. The study found that certain derivatives exhibited potent effects, suggesting the potential of 4-aminoquinoline, a structural relative of this compound, as a prototype molecule for developing new anticancer agents (Zhang et al., 2007).

Modulation of Monoaminergic System

Another study by Pesarico et al. (2014) investigated the antidepressant-like effect of 7-Fluoro-1,3-diphenylisoquinoline-1-amine in mice, focusing on the role of the monoaminergic system. The study found that the compound reduced immobility time in a forced swimming test, similar to the effect of paroxetine, a known antidepressant. This suggests that its antidepressant-like effect is mediated by serotonergic and dopaminergic systems (Pesarico et al., 2014).

Antibacterial Properties

Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives and investigated their antibacterial properties. Some derivatives demonstrated significant activity against both gram-positive and gram-negative strains, indicating the potential of fluoroquinolone compounds in developing new antibacterial agents (Al-Hiari et al., 2007).

Future Directions

Properties

IUPAC Name |

7-fluoroisoquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXATVILFYAGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2678448.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2678453.png)

![N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2678457.png)

![1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one](/img/structure/B2678460.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678461.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2678466.png)